Sodium (R)-3-hydroxybutanoate
Overview
Description
Sodium (R)-3-hydroxybutanoate is a compound that can be derived from (R)-3-hydroxybutanoic acid, which is a chiral molecule with potential applications in various fields, including pharmaceuticals and materials science. The compound's relevance is highlighted by its role as a building block in the synthesis of complex molecules and materials.
Synthesis Analysis
The synthesis of sodium (R)-3-hydroxybutanoate and its derivatives can be achieved through microbial reduction or enzymatic processes. For instance, the (R) and (S) enantiomers of 3-hydroxybutanoate can be obtained from ethyl 3-oxobutanoate using cultures from different strains of Geotrichum candidum and Aspergillus niger . Additionally, both enantiomers of ethyl 4-cyano-3-hydroxybutanoate, a closely related compound, have been prepared through enzymatic reduction with high enantiomeric excess and yield, using whole cells of Bacillus pumilus and Klebsiella pneumoniae .
Molecular Structure Analysis
The molecular structure of sodium (R)-3-hydroxybutanoate derivatives has been studied using techniques such as X-ray crystallography. Complexes of the triolide from (R)-3-hydroxybutanoic acid with sodium have been characterized, revealing various coordination modes to sodium ions, including monodentate ligand coordination and crown-ester complex formation . These structural insights are crucial for understanding the compound's reactivity and potential applications.
Chemical Reactions Analysis
The reactivity of sodium (R)-3-hydroxybutanoate is influenced by its molecular structure. The compound can form crystalline complexes with alkali and alkaline earth salts, exhibiting different coordination modes. These include acting as a free molecule, a monodentate ligand, a chelator, a linker, and forming crown-ester complexes with sodium ions . Such versatility in chemical reactions underscores the compound's utility in synthesizing complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium (R)-3-hydroxybutanoate derivatives are closely related to their molecular conformation. Oligomers of (R)-3-hydroxybutanoic acid have been analyzed by 1H NMR spectroscopy to understand their conformational behavior in solution. The study revealed that the 3-HB units without a hydroxy group tend to adopt trans and gauche conformations, similar to the polymer backbone of P(3-HB) in solution . These findings are essential for predicting the behavior of sodium (R)-3-hydroxybutanoate in various environments and for its application in material science and pharmaceuticals.
Scientific Research Applications
Ion Transport and Biomimetics : Sodium (R)-3-hydroxybutanoate is involved in the synthesis of biomimetic low-molecular weight polyesters. These synthetic polyesters are used in creating artificial channels in phospholipid bilayers, facilitating the transport of sodium and calcium ions across cell membranes. This application has potential implications in the manufacture of drugs with prolonged activity (Jedliński, Kurcok, Adamus, & Juzwa, 2000).
Bio-Polymers and Natural Occurrence : It is found in trace amounts in various organisms like Escherichia coli and spinach, where it's not accumulated as storage material. Its presence is confirmed using spectroscopic methods, highlighting its natural occurrence in diverse biological systems (Seebach, Brunner, Bürger, Schneider, & Reusch, 1994).
Wine Aroma and Sensory Analysis : In the field of oenology, the enantiomers of ethyl 3-hydroxybutanoate, related to sodium (R)-3-hydroxybutanoate, are studied for their influence on wine aroma. The study explores the compound's levels in different wines and its effect on the perception of fruity aromas (Lytra, Cameleyre, Tempère, & Barbe, 2014).
Cation Transport in Organic Membranes : Its derivatives are used as ionophores for transporting potassium picrate and other metal ions across liquid organic membranes. This research is relevant for understanding ion transport through cell membranes (Bürger & Seebach, 1993).
Conformational Analysis in Solutions : The compound's oligomers have been studied for their conformational behavior in solutions, which is critical for understanding the behavior of similar polymers in biological systems (Li, Uzawa, & Doi, 1998).
Direct Degradation to Hydroxybutanoic Acid : It's involved in the direct degradation of biopolymers like poly[(R)-3-hydroxybutyric acid] to (R)-3-hydroxybutanoic acid and its methyl ester. This research is significant for understanding and developing biodegradation processes (Seebach, Beck, Breitschuh, & Job, 2003).
Microbial Production and Applications : This compound is a part of the polyhydroxyalkanoates family and is produced by microbial processes. The review covers its physiological functions and technological developments for its production (Chen & Wu, 2005).
properties
IUPAC Name |
sodium;(3R)-3-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPUSGBJDWCHKC-AENDTGMFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929269 | |
Record name | Sodium (R)-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (R)-3-hydroxybutanoate | |
CAS RN |
13613-65-5 | |
Record name | Sodium (R)-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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